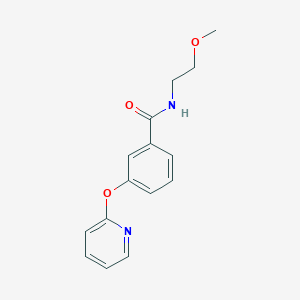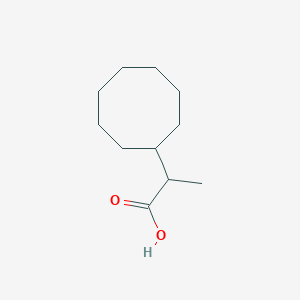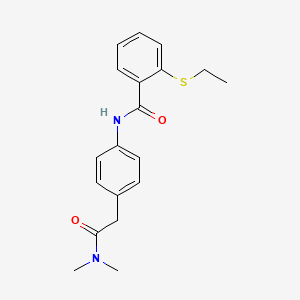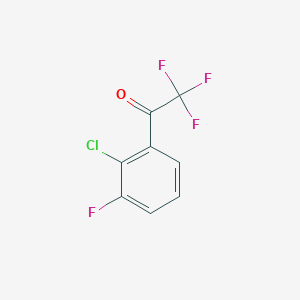
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK5498A, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
作用机制
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide targets the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the activation of gene transcription. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments. It has high yield and purity, making it easy to obtain for research purposes. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide also has some limitations. It is a small molecule inhibitor, which may limit its effectiveness in vivo. It also has a short half-life, which may require frequent dosing in animal models.
未来方向
There are several future directions for the study of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide. One potential application is in the treatment of cancer. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in clinical trials. Another potential application is in the treatment of inflammation and autoimmune diseases. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to reduce inflammation in animal models, and further studies are needed to determine its potential in clinical trials. Additionally, N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide may have potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models and clinical trials.
合成方法
The synthesis of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide involves several steps, including the formation of the pyridine ring, protection of the amine group, and coupling with the benzamide moiety. The final product is obtained through deprotection and purification steps. The synthesis of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been reported in several research articles, and it has been shown to have high yield and purity.
科学研究应用
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit BET proteins, which are involved in the regulation of various genes, including those involved in cancer and inflammation. Studies have shown that N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide can inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function.
属性
IUPAC Name |
N-(2-methoxyethyl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-10-9-17-15(18)12-5-4-6-13(11-12)20-14-7-2-3-8-16-14/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGMLQZAJVGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![5-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2911282.png)
![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)
![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)

![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)
![N-Quinolin-5-yl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)
